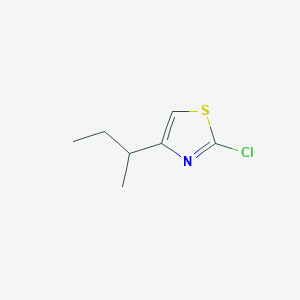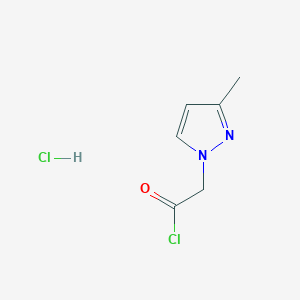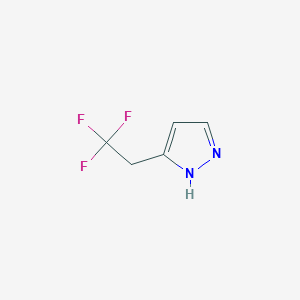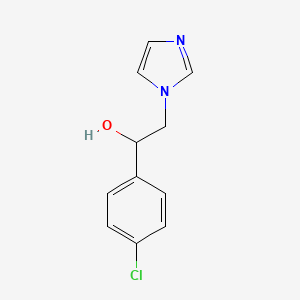
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide (ACMT) is a novel cyclopropane-containing thiazole derivative that has been studied for its potential applications in the field of medicinal chemistry. This compound has attracted considerable interest due to its unique structure and chemical properties, as well as its potential use in the synthesis of a variety of biologically active compounds.
科学的研究の応用
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has been studied for its potential applications in medicinal chemistry, including the synthesis of a variety of biologically active compounds. It has also been studied for its potential use as a drug delivery system, as it can be used to target specific cells and tissues. Additionally, it has been studied for its potential use in the synthesis of new antibiotics, antivirals, and anticancer agents.
作用機序
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is not yet fully understood. However, it is believed to interact with various receptors in the body, including G-protein coupled receptors and ion channels, to modulate cellular signaling pathways. It is also believed to interact with other biomolecules, such as enzymes, to regulate the activity of various metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide are not yet fully understood. However, it has been shown to have a variety of effects on the body, including anti-inflammatory, anti-cancer, and anti-obesity effects. Additionally, it has been shown to have a protective effect against oxidative stress and to inhibit the growth of certain bacteria.
実験室実験の利点と制限
The advantages of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide in lab experiments include its low cost, ease of synthesis, and ability to target specific cells and tissues. Additionally, its chemical properties make it suitable for a variety of applications. However, there are some limitations to using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide in lab experiments, such as its instability in certain conditions and its potential toxicity.
将来の方向性
There are a number of potential future directions for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide research. These include further studies on its mechanism of action, its potential use in drug delivery systems, and its potential applications in the synthesis of new antibiotics, antivirals, and anticancer agents. Additionally, further research is needed to investigate its potential therapeutic effects on a variety of diseases and conditions. Finally, more research is needed to assess its safety and toxicity profile in humans.
合成法
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of a variety of reagents and catalysts, such as pyridinium chlorochromate (PCC) and palladium-on-carbon (Pd/C). This method is often used for the synthesis of small molecules and is relatively simple and efficient. Enzymatic synthesis utilizes enzymes, such as lipases and esterases, to catalyze the reaction. This method is typically used for the synthesis of larger molecules and is more complex and time-consuming.
特性
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-5-8(6(2)13)15-10(11-5)12-9(14)7-3-4-7/h7H,3-4H2,1-2H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMXLWSQODHTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358600 |
Source


|
| Record name | Cyclopropanecarboxamide, N-(5-acetyl-4-methyl-2-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide | |
CAS RN |
313405-55-9 |
Source


|
| Record name | Cyclopropanecarboxamide, N-(5-acetyl-4-methyl-2-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619516.png)
![tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619523.png)



![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]acetamide](/img/structure/B6619556.png)
![5-chloro-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B6619558.png)




![N-[2-(diethylamino)ethyl]-5-{[(3Z)-5-[(1E)-2-(4-fluorobenzenesulfonyl)ethenyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6619587.png)

